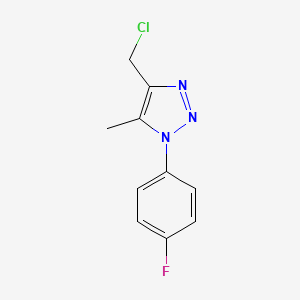

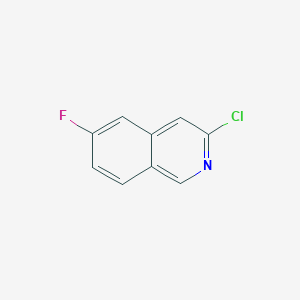

2-Ethyl-4-chloro-3-methyl-quinoline

Vue d'ensemble

Description

2-Ethyl-4-chloro-3-methyl-quinoline is an organic chemical synthesis intermediate . It is a type of quinoline, which is a versatile synthetic building block in various natural products .

Synthesis Analysis

The synthesis of substituted quinolines like 2-chloro-3-formyl-8-methyl Quinoline has been developed through Vilsmeier-Haack reagent, which is highly efficient, simple, and convenient . This method has high yields, uses less raw material, and takes less time to complete the reaction .Molecular Structure Analysis

The 13C NMR spectrum revealed the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm .Chemical Reactions Analysis

The 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives . The unexpected chlorination reaction might be closely related to the sealed condition and high reaction temperature .Physical And Chemical Properties Analysis

2-Ethyl-4-chloro-3-methyl-quinoline appears as white to beige crystalline needles or crystals .Applications De Recherche Scientifique

1. Neurological Disease Pathogenesis

2-Ethyl-4-chloro-3-methyl-quinoline derivatives, like quinolinic acid, have been implicated in the pathogenesis of human neurological diseases. Studies have shown that 4-chloro-3-hydroxyanthranilate, an inhibitor of 3-hydroxyanthranilate-3,4-dioxygenase, can attenuate quinolinic acid accumulations in the brain, potentially mitigating the progression of neurological deficits in conditions like spinal cord injury. This suggests a potential therapeutic application in neurological diseases characterized by excitotoxicity or neuroinflammation (Blight, Cohen, Saito, & Heyes, 1995) (Heyes, Hutto, & Markey, 1988).

2. Antileishmanial and Antiviral Activities

2-Substituted quinolines have demonstrated promising antileishmanial activity in both cutaneous and visceral leishmaniasis murine models. Quinoline compounds have shown significant reduction in parasite burdens, indicating potential as treatments for leishmaniasis. Moreover, the double antileishmanial and antiviral activities of these compounds suggest a potential role in treating co-infections of Leishmania and human immunodeficiency virus (Nakayama et al., 2005) (Fournet et al., 1993).

3. Inhibition of Gastric Acid Secretion

4-(Phenylamino)quinoline-3-carboxamides, which are chemically related to 2-Ethyl-4-chloro-3-methyl-quinoline, have been synthesized and evaluated for their anti-secretory activity against histamine-induced gastric acid secretion in rats, indicating potential applications as anti-ulcer agents. This suggests a therapeutic utility in disorders related to gastric acid secretion (Uchida et al., 1995).

4. Disease-Modifying Antirheumatic Drugs (DMARDs)

Quinoline derivatives have been studied as potential DMARDs, showing potent anti-inflammatory effects in models of rheumatoid arthritis. These compounds, particularly those with certain heteroaryl moieties, have demonstrated strong anti-inflammatory effects, suggesting potential therapeutic roles in treating inflammatory diseases and conditions involving bone resorption (Baba et al., 1996) (Baba et al., 1999).

5. Memory and Cognitive Function

2-Ethyl-4-chloro-3-methyl-quinoline derivatives have also been studied for their effects on memory and cognitive function. Compounds like 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate have shown promise in ameliorating memory impairment in animal models, potentially offering new avenues for treating conditions like Alzheimer's disease (Isomae et al., 2003).

Propriétés

IUPAC Name |

4-chloro-2-ethyl-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCSKCJYHHSWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-chloro-3-methyl-quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

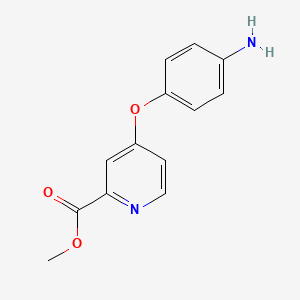

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)

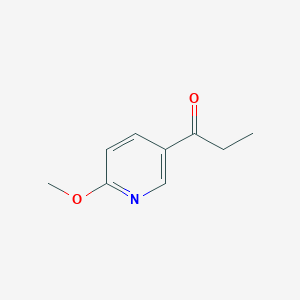

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)